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Compound of Interest

Compound Name: Menisdaurin

Cat. No.: B15596200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the identification of

Menisdaurin, a cyanogenic glucoside. To facilitate unambiguous characterization, this guide

presents a comparative analysis with Dhurrin, a structurally related and well-characterized

cyanogenic glycoside. Detailed experimental protocols for the acquisition of spectroscopic data

are also provided to ensure reproducibility and accuracy in laboratory settings.

Spectroscopic Data Comparison: Menisdaurin vs.
Dhurrin
The following tables summarize the key spectroscopic data for Menisdaurin and Dhurrin. It is

important to note that a complete, unified set of spectroscopic data for Menisdaurin from a

single, publicly available source is challenging to locate. The data presented here for

Menisdaurin is compiled from various sources and should be cross-referenced with

authenticated standards for definitive identification.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Atom No. Menisdaurin (CD₃OD) Dhurrin (D₂O)

2 Data not available 7.51 (d, J=8.6 Hz)

3 Data not available 6.95 (d, J=8.6 Hz)

5 Data not available 6.95 (d, J=8.6 Hz)

6 Data not available 7.51 (d, J=8.6 Hz)

7 (CH-CN) Data not available 5.95 (s)

1' (Anomeric) Data not available 4.95 (d, J=7.4 Hz)

2' Data not available 3.45 (t, J=8.2 Hz)

3' Data not available 3.52 (t, J=8.8 Hz)

4' Data not available 3.48 (t, J=9.1 Hz)

5' Data not available 3.46 (m)

6'a Data not available 3.91 (dd, J=12.4, 2.2 Hz)

6'b Data not available 3.75 (dd, J=12.4, 5.4 Hz)

Note: The ¹H NMR data for Menisdaurin is not readily available in published literature.

Researchers should acquire this data from their isolated compound and compare it with

predicted spectra and data from authenticated standards.

Table 2: ¹³C NMR Spectroscopic Data (ppm)
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Atom No. Menisdaurin (DMSO-d₆)[1] Dhurrin (D₂O)

1 Data not available 127.3

2 Data not available 129.5

3 Data not available 116.8

4 Data not available 158.2

5 Data not available 116.8

6 Data not available 129.5

7 (CH-CN) Data not available 69.8

8 (CN) Data not available 119.5

1' (Anomeric) 102.1 103.2

2' 74.5 74.6

3' 77.5 77.2

4' 71.0 71.1

5' 78.1 78.0

6' 62.2 62.3

Aglycone C1 148.5 -

Aglycone C2 126.3 -

Aglycone C3 32.5 -

Aglycone C4 67.9 -

Aglycone C5 34.1 -

Aglycone C6 75.8 -

Aglycone C7 93.9 -

Aglycone C8 (CN) 117.2 -
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Note: The ¹³C NMR data for Dhurrin is based on predicted values and should be confirmed with

experimental data.

Table 3: Mass Spectrometry Data

Parameter Menisdaurin Dhurrin

Molecular Formula C₁₄H₁₉NO₇[2] C₁₄H₁₇NO₇[3]

Molecular Weight 313.31 g/mol [2] 311.29 g/mol [3]

Ionization Mode ESI+ ESI+

Adduct [M+Na]⁺ [M+H]⁺, [M+Na]⁺, [M+K]⁺

Precursor Ion (m/z) 336.1 312.1, 334.1, 350.1

Key Fragment Ions (m/z) Data not available
163 (aglycone), 149 (p-

hydroxybenzonitrile), 135

Note: The mass spectrometry data for Menisdaurin is limited. Researchers should perform

MS/MS fragmentation studies to elucidate characteristic fragmentation patterns.

Table 4: IR and UV-Vis Spectroscopic Data

Spectroscopic Technique Menisdaurin Dhurrin

IR (KBr, cm⁻¹) Data not available
Characteristic peaks for -OH,

C≡N, C=C (aromatic), C-O

UV-Vis λmax (nm) Data not available 232 (in water/methanol)[4]

Note: Researchers should acquire and report the full IR and UV-Vis spectra for their isolated

Menisdaurin.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the isolated compound in 0.5 mL of deuterated solvent (e.g., CD₃OD,

D₂O, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64

Relaxation delay (d1): 1-2 s

Acquisition time (aq): 2-4 s

Spectral width (sw): 12-16 ppm

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30
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Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay (d1): 2 s

Acquisition time (aq): 1-2 s

Spectral width (sw): 200-240 ppm

2D NMR Experiments (for full assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-

3 bonds), crucial for connecting spin systems.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an

electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to 1-10 µg/mL with the mobile phase.

LC-MS/MS Analysis:

Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

Flow rate: 0.2-0.4 mL/min.

Injection volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

Ionization mode: ESI positive and/or negative.

Scan range: m/z 100-1000.

Capillary voltage: 3-4 kV.

Source temperature: 100-150 °C.

Desolvation gas flow and temperature: Optimize for the instrument.

MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision

energies (e.g., 10-40 eV) to obtain fragment ion spectra for the precursor ion of interest.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Mix 1-2 mg of the dried sample with approximately 100 mg of dry KBr powder in an agate

mortar.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typical range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic

of the chromophore.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol,

ethanol, water). The concentration should be adjusted to give an absorbance reading

between 0.1 and 1.0 at the λmax.

Use a matched pair of quartz cuvettes (1 cm path length).

Data Acquisition:

Fill one cuvette with the solvent to be used as a blank.

Fill the other cuvette with the sample solution.

Record the spectrum over a range of 200-400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).
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Caption: Experimental workflow for the isolation and spectroscopic identification of

Menisdaurin.
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Menisdaurin Structure
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Caption: General structure of Menisdaurin and its enzymatic hydrolysis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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